Octahydroisoindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

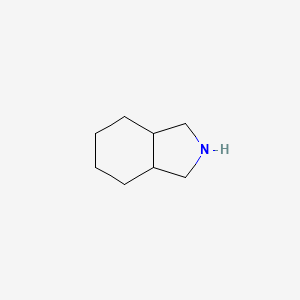

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSNARDHJFFSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944456 | |

| Record name | Octahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21850-12-4 | |

| Record name | Octahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydroisoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Octahydroisoindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydroisoindole (B159102) and its derivatives represent a significant class of saturated bicyclic nitrogen heterocycles. This core structure is a key pharmacophore in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. The rigid, three-dimensional framework of the this compound nucleus allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, detailed experimental protocols for their preparation, and a thorough analysis of their characterization using modern spectroscopic techniques.

Synthetic Methodologies

The synthesis of the this compound core can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol, substituent diversity, and scalability. The most prominent methods include catalytic hydrogenation, Diels-Alder reactions, and reductive amination.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and widely used method for the complete saturation of the isoindole ring system. This approach typically starts from a partially or fully unsaturated precursor, such as an isoindoline (B1297411) or a tetrahydroisoindole derivative.

General Workflow for Catalytic Hydrogenation:

Caption: General workflow for the synthesis of this compound derivatives via catalytic hydrogenation.

Experimental Protocol: Synthesis of cis-Octahydro-1H-isoindole from cis-1,2,3,6-Tetrahydrophthalimide (B155146)

This protocol outlines a general procedure for the catalytic hydrogenation of a commercially available precursor.

-

Reaction Setup: In a high-pressure hydrogenation vessel, a solution of cis-1,2,3,6-tetrahydrophthalimide (1.0 eq.) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 3-5 bar. The reaction mixture is stirred vigorously at a temperature of 50-80 °C for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up: After cooling to room temperature and carefully venting the hydrogen gas, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica (B1680970) gel column chromatography to afford the pure cis-octahydro-1H-isoindole.

Diels-Alder Reaction

The Diels-Alder reaction provides a convergent and stereocontrolled route to construct the bicyclic core of hexahydroisoindole derivatives, which can then be further reduced to the corresponding octahydroisoindoles. This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile, such as maleimide (B117702) or its derivatives.

General Workflow for Diels-Alder Reaction and Subsequent Reduction:

Caption: A two-step approach to octahydroisoindoles via Diels-Alder reaction followed by reduction.

Experimental Protocol: Synthesis of N-Benzyl-cis-hexahydroisoindole-1,3-dione

-

Reaction Setup: A solution of N-benzylmaleimide (1.0 eq.) in a suitable solvent such as toluene (B28343) or xylene is prepared in a sealed tube or a flask equipped with a reflux condenser.

-

Diene Addition: A slight excess of a suitable diene, for example, 1,3-butadiene (B125203) (condensed at low temperature) or a more stable diene derivative, is added to the solution.

-

Cycloaddition: The reaction mixture is heated to 80-110 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield the desired N-benzyl-cis-hexahydroisoindole-1,3-dione. Subsequent reduction of the double bond and/or the imide carbonyls can be performed to obtain the fully saturated this compound derivative.

Reductive Amination

Reductive amination is a versatile method for the synthesis of N-substituted octahydroisoindoles. This reaction involves the formation of an iminium ion intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. For the synthesis of N-substituted octahydroisoindoles, this can be applied by reacting a suitable diketone precursor with a primary amine, followed by a double reductive amination.

General Workflow for Reductive Amination:

Caption: Synthesis of N-substituted octahydroisoindoles via a double reductive amination strategy.

Experimental Protocol: General Procedure for N-Alkylation via Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 eq.) and a slight excess of an aldehyde or ketone (1.1-1.2 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), a catalytic amount of acetic acid is added.

-

Reducing Agent Addition: A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), is added portion-wise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired N-substituted this compound derivative.

Characterization of this compound Derivatives

The structural elucidation and confirmation of purity of synthesized this compound derivatives are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of this compound derivatives. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure, stereochemistry, and substitution pattern.

Table 1: Typical ¹H NMR Spectral Data for the this compound Core

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| H-1, H-3 (CH₂) | 2.5 - 3.5 | m | Protons adjacent to the nitrogen atom are deshielded. |

| H-3a, H-7a (CH) | 1.8 - 2.8 | m | Bridgehead protons; their chemical shift and coupling patterns are diagnostic of the cis/trans fusion. |

| H-4, H-7 (CH₂) | 1.2 - 2.0 | m | Cyclohexane ring protons. |

| H-5, H-6 (CH₂) | 1.0 - 1.8 | m | Cyclohexane ring protons. |

| N-H | 1.5 - 3.0 | br s | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Table 2: Typical ¹³C NMR Spectral Data for the this compound Core

| Carbon | Chemical Shift (δ, ppm) Range | Notes |

| C-1, C-3 (CH₂) | 45 - 55 | Carbons adjacent to the nitrogen atom. |

| C-3a, C-7a (CH) | 35 - 45 | Bridgehead carbons. |

| C-4, C-7 (CH₂) | 25 - 35 | Cyclohexane ring carbons. |

| C-5, C-6 (CH₂) | 20 - 30 | Cyclohexane ring carbons. |

Note: The exact chemical shifts are highly dependent on the solvent, substitution pattern, and stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. Electron Ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can provide valuable structural information.

Table 3: Common Fragmentation Patterns in EI-MS of Octahydroisoindoles

| Fragment Ion | m/z | Description |

| [M]⁺ | Varies | Molecular ion peak. |

| [M-1]⁺ | M-1 | Loss of a hydrogen radical. |

| [M-15]⁺ | M-15 | Loss of a methyl radical (if present). |

| [M-29]⁺ | M-29 | Loss of an ethyl radical (if present) or CHO fragment from an amide derivative. |

| α-cleavage | Varies | Cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion. This is often a dominant fragmentation pathway for amines. |

Biological Activity and Signaling Pathways

Derivatives of the isoindole scaffold have shown a wide range of biological activities. Notably, certain this compound-containing molecules have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.

FGFR Signaling Pathway and Inhibition:

Caption: Simplified schematic of FGFR signaling and its inhibition by a therapeutic agent.

This compound-based inhibitors can be designed to bind to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to a reduction in tumor cell proliferation and survival.

Conclusion

The this compound scaffold is a valuable platform for the development of novel therapeutics. The synthetic methodologies outlined in this guide, including catalytic hydrogenation, Diels-Alder reactions, and reductive amination, provide versatile and efficient routes to a wide array of derivatives. The detailed characterization of these compounds using NMR and mass spectrometry is crucial for confirming their structure and purity. Further exploration of the biological activities of this compound derivatives, particularly in the context of kinase inhibition, holds significant promise for the future of drug discovery and development.

An In-depth Technical Guide to the Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of cis-octahydro-1H-isoindole hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical identity, physical characteristics, and relevant experimental protocols.

Chemical Identity and Molecular Structure

cis-Octahydro-1H-isoindole hydrochloride is the hydrochloride salt of the bicyclic amine cis-octahydro-1H-isoindole. The "cis" configuration signifies that the hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the molecule.[1] The formation of the hydrochloride salt enhances the compound's stability and solubility in aqueous media.[1]

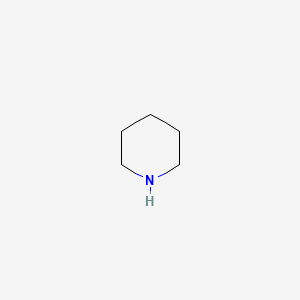

The molecular structure of the cis-octahydro-1H-isoindole cation features a fused ring system composed of a cyclopentane (B165970) and a piperidine (B6355638) ring in a cis-fused arrangement.[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of cis-octahydro-1H-isoindole hydrochloride and its corresponding free base, cis-octahydro-1H-isoindole.

Table 1: Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride

| Property | Value | Source |

| CAS Number | 161829-92-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₆ClN | [1][2][3] |

| Molecular Weight | 161.67 g/mol | [1][2][4] |

| Melting Point | 121-123 °C | [2] |

| Appearance | White solid | [2] |

| Storage Conditions | Sealed in a dry place at room temperature | [2] |

| Synonyms | cis-Hexahydroisoindole hydrochloride, (3aR,7aS)-octahydro-1H-isoindole hydrochloride | [1][2] |

Table 2: Physicochemical Properties of cis-Octahydro-1H-isoindole (Free Base)

| Property | Value | Source |

| CAS Number | 1470-99-1, 21850-12-4 | [6][7][8] |

| Molecular Formula | C₈H₁₅N | [6][7][8] |

| Molecular Weight | 125.21 g/mol | [6][7][8] |

| Boiling Point | 189 °C (lit.), 90 °C (at 14 Torr) | [6][8][9] |

| Density | 0.915±0.06 g/cm³ (Predicted), 1.081 g/cm³ | [6][8][9] |

| Flash Point | 62.087 °C, 62.1 °C | [6][10] |

| pKa | 11.53±0.20 (Predicted) | [6][8][9] |

| logP (XLogP3-AA) | 1.7 | [7] |

| Appearance | Colorless to light yellow crystal, Clear liquid (Colorless - Slightly pale yellow) | [6] |

| Solubility | Soluble in methanol, ethanol, acetone, and dimethyl sulfoxide | [6] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8 °C | [6][8][9] |

Experimental Protocols

3.1. Synthesis of cis-Octahydro-1H-isoindole Hydrochloride

A prevalent method for synthesizing cis-octahydro-1H-isoindole hydrochloride involves the catalytic hydrogenation of a suitable precursor followed by salt formation.[1][2]

Experimental Protocol: Catalytic Hydrogenation of cis-1,2,3,6-Tetrahydrophthalimide (B155146) [1]

-

Reaction Setup: In a high-pressure hydrogenation vessel, cis-1,2,3,6-tetrahydrophthalimide is dissolved in an appropriate solvent, and a palladium on carbon (Pd/C) catalyst is added.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then subjected to a set hydrogen pressure and heated. The reaction proceeds with stirring for several hours until hydrogen uptake ceases.

-

Workup: The reaction vessel is cooled to room temperature, and the excess hydrogen gas is carefully vented. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

Isolation of Free Base: The filtrate is concentrated under reduced pressure to yield the crude cis-octahydro-1H-isoindole.

-

Salt Formation: The crude free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. This results in the precipitation of the hydrochloride salt.

-

Purification: The precipitated cis-octahydro-1H-isoindole hydrochloride is collected by filtration, washed with a cold solvent, and dried under a vacuum.

3.2. Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the 'cis' stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the empirical formula.

Visualization of Key Processes

4.1. Synthesis Workflow

The synthesis of cis-octahydro-1H-isoindole hydrochloride can be visualized as a multi-step process.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. cis-Octahydro-1H-isoindole hydrochloride | 161829-92-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]

- 9. cis-Octahydro-isoindole CAS#: 21850-12-4 [m.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Analysis of Octahydroisoindole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydroisoindole (B159102) scaffold is a saturated bicyclic heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its conformational flexibility and stereochemical properties make it a privileged structure in medicinal chemistry, notably in the development of angiotensin-converting enzyme (ACE) inhibitors and other therapeutic agents.[1][2][3] A thorough understanding of the spectroscopic characteristics of this compound and its derivatives is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new chemical entities. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy of this compound compounds, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound derivatives, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. Both ¹H and ¹³C NMR are routinely employed.

Predicted ¹H NMR Spectral Data

Due to the scarcity of publicly available experimental spectra for the parent this compound, predicted data for the cis and trans isomers are presented below. These predictions were generated using advanced computational algorithms and serve as a valuable reference for spectral interpretation.[4][5][6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for cis-Octahydroisoindole

| Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1, H-3 | 2.80 - 3.20 | m |

| H-3a, H-7a | 1.80 - 2.10 | m |

| H-4, H-7 (axial) | 1.20 - 1.40 | m |

| H-4, H-7 (equatorial) | 1.60 - 1.80 | m |

| H-5, H-6 (axial) | 1.10 - 1.30 | m |

| H-5, H-6 (equatorial) | 1.50 - 1.70 | m |

| N-H | 1.50 - 2.50 | br s |

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for trans-Octahydroisoindole

| Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1, H-3 | 2.70 - 3.10 | m |

| H-3a, H-7a | 1.60 - 1.90 | m |

| H-4, H-7 (axial) | 1.10 - 1.30 | m |

| H-4, H-7 (equatorial) | 1.50 - 1.70 | m |

| H-5, H-6 (axial) | 1.00 - 1.20 | m |

| H-5, H-6 (equatorial) | 1.40 - 1.60 | m |

| N-H | 1.50 - 2.50 | br s |

Note: Chemical shifts are referenced to TMS (0 ppm) and are subject to solvent effects and substitution.

Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for cis-Octahydroisoindole

| Position | Predicted Chemical Shift (ppm) |

| C-1, C-3 | 45.0 - 50.0 |

| C-3a, C-7a | 35.0 - 40.0 |

| C-4, C-7 | 25.0 - 30.0 |

| C-5, C-6 | 22.0 - 27.0 |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for trans-Octahydroisoindole

| Position | Predicted Chemical Shift (ppm) |

| C-1, C-3 | 48.0 - 53.0 |

| C-3a, C-7a | 38.0 - 43.0 |

| C-4, C-7 | 28.0 - 33.0 |

| C-5, C-6 | 24.0 - 29.0 |

Note: These are predicted values and should be used as a guide for spectral assignment.

Experimental Protocol for NMR Analysis

A general protocol for acquiring high-quality NMR spectra of this compound compounds is as follows:

-

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including pulse sequence, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID) and apply Fourier transformation to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound compounds. Furthermore, analysis of the fragmentation patterns provides valuable structural information.

Fragmentation Pattern of this compound

The electron ionization (EI) mass spectrum of this compound (C₈H₁₅N, molecular weight: 125.21 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 125. The fragmentation of saturated nitrogen-containing heterocycles is often initiated by the cleavage of a C-C bond alpha to the nitrogen atom.[9][10]

A plausible fragmentation pathway for this compound is initiated by the loss of an electron from the nitrogen atom, followed by α-cleavage. This can lead to the formation of a stable iminium ion. The subsequent loss of neutral fragments like ethylene (B1197577) can also be observed.

Caption: Plausible mass fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

The following is a general procedure for the analysis of this compound compounds by mass spectrometry:

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

For liquid chromatography-mass spectrometry (LC-MS), prepare a dilute solution (e.g., 1 µg/mL).

-

For direct infusion, a slightly more concentrated solution may be used.

-

-

Instrumentation and Ionization:

-

Various ionization techniques can be employed, including Electron Ionization (EI), Electrospray Ionization (ESI), and Chemical Ionization (CI). ESI is often preferred for its soft ionization, which typically preserves the molecular ion.

-

High-resolution mass spectrometers (e.g., TOF, Orbitrap) are recommended for accurate mass measurements to determine the elemental composition.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For tandem mass spectrometry (MS/MS), select the molecular ion (or a protonated/adduct ion) as the precursor and induce fragmentation to obtain a detailed fragmentation spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H and C-N bonds.

Characteristic IR Absorption Bands

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, sharp |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| N-H | Bend | 1590 - 1650 | Medium |

| C-H | Bend | 1440 - 1470 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium to weak |

| N-H | Wag | 665 - 910 | Broad, medium |

Note: The N-H stretching vibration of a secondary amine typically appears as a single, sharp peak. Broadening may occur due to hydrogen bonding.[11][12][13][14][15]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Liquid Samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Record a background spectrum of the empty sample holder (or pure KBr for pellets).

-

Record the sample spectrum. The instrument software will automatically subtract the background.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Role in Drug Development and Signaling Pathways

This compound derivatives are key components in several approved drugs, most notably ACE inhibitors like perindopril (B612348) and trandolapril.[1] These drugs are crucial in the management of hypertension and heart failure. They act by inhibiting the angiotensin-converting enzyme, which plays a central role in the renin-angiotensin system (RAS). Inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic Acid [benchchem.com]

- 4. CASCADE [nova.chem.colostate.edu]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. PROSPRE [prospre.ca]

- 7. app.nmrium.com [app.nmrium.com]

- 8. Visualizer loader [nmrdb.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. readchemistry.com [readchemistry.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

Stereochemistry of Cis- and Trans-Fused Octahydroisoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydroisoindole (B159102), a conformationally constrained bicyclic amine, is a significant scaffold in medicinal chemistry. Its fused cyclohexane (B81311) and pyrrolidine (B122466) rings can exist in two diastereomeric forms: cis- and trans-fused. The stereochemical arrangement at the ring junction profoundly dictates the molecule's three-dimensional shape, steric hindrance, and electronic properties. This, in turn, influences its reactivity and biological activity, making a thorough understanding of its stereochemistry crucial for rational drug design and development. This technical guide provides an in-depth analysis of the synthesis, conformational characteristics, and spectroscopic properties of cis- and trans-fused this compound, supported by experimental protocols and quantitative data.

Introduction

The this compound core is a key structural motif in a variety of biologically active molecules, including antagonists of the neuropeptide Substance P, which are of interest for studying movement disorders associated with central nervous system diseases. The rigid bicyclic structure serves as a valuable proline mimetic in peptidomimetics and as a scaffold for constructing complex molecular architectures. The fusion of the cyclohexane and pyrrolidine rings can result in either a cis or a trans geometry, leading to distinct diastereomers with unique physicochemical properties.

The cis-fused isomer possesses a folded, concave geometry where the bridgehead hydrogens are on the same face of the molecule. This conformation often presents a sterically hindered environment on one side. In contrast, the trans-fused isomer adopts a more linear and rigid structure, with the bridgehead hydrogens on opposite faces, generally resulting in less steric hindrance around the nitrogen atom. These conformational differences are fundamental to their differential reactivity and biological profiles.

Stereoselective Synthesis

The controlled synthesis of either the cis or trans isomer is paramount for their application in drug discovery. The choice of starting materials and reaction conditions dictates the stereochemical outcome at the ring junction.

Synthesis of cis-Octahydroisoindole

A common strategy for the synthesis of the cis-fused isomer involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as cis-1,2,3,6-tetrahydrophthalimide.

Experimental Protocol: Catalytic Hydrogenation of cis-1,2,3,6-Tetrahydrophthalimide

-

Materials: cis-1,2,3,6-tetrahydrophthalimide, Hydrogen gas (H₂), Platinum oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst, suitable solvent (e.g., glacial acetic acid, ethanol), Hydrochloric acid (HCl).

-

Procedure:

-

A solution or suspension of cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640) in a suitable solvent is hydrogenated in the presence of a catalyst like platinum oxide or Raney nickel.

-

The reaction is carried out under a hydrogen atmosphere at a suitable temperature and pressure until the theoretical amount of hydrogen is consumed.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude cis-cyclohexane-1,2-dicarboxylic anhydride.

-

The resulting free base can be treated with hydrochloric acid to afford the more stable and water-soluble hydrochloride salt.

-

Synthesis of trans-Octahydroisoindole

The synthesis of the trans-fused isomer is often more challenging and typically starts from a precursor that enforces the trans stereochemistry. A key starting material for this is cis-cyclohexane-1,2-dicarboxylic anhydride, which can be converted to a trans-disubstituted cyclohexane derivative.

Conceptual Synthetic Pathway from cis-Cyclohexane-1,2-dicarboxylic Anhydride

The synthesis of trans-fused this compound derivatives has been achieved using methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate as a key intermediate, which is prepared from cis-cyclohexane-1,2-dicarboxylic anhydride. This intermediate can then undergo a series of transformations, such as a Strecker reaction, to introduce the nitrogen atom and facilitate the formation of the pyrrolidine ring with the desired trans-fusion.

Caption: Synthetic pathways to cis- and trans-octahydroisoindole.

Conformational Analysis and Structural Data

The stereochemistry of the ring junction has a profound impact on the three-dimensional conformation of the this compound scaffold.

Conformational Isomers

-

cis-Octahydroisoindole: Adopts a folded, concave "V" shape. This conformation leads to a significant difference in the steric environment of the two faces of the molecule. The concave face is sterically hindered by the cyclohexane ring, which can influence its interaction with enzymes and receptors.

-

trans-Octahydroisoindole: Possesses a more linear and extended, chair-like conformation. This results in a more uniform steric environment around the pyrrolidine ring compared to the cis isomer.

The Biological Versatility of the Octahydroisoindole Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction

The octahydroisoindole (B159102) scaffold, a conformationally constrained bicyclic amine, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its rigid framework allows for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This technical guide provides an in-depth overview of the diverse biological activities associated with the this compound core, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this promising chemical scaffold.

Anticancer Activity

Derivatives of the isoindole and this compound scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| Isoindole-1,3-dione Derivatives | A549 (Lung Carcinoma) | MTT | 114.25 | [1] |

| Isoindole-1,3-dione Derivatives | A549 (Lung Carcinoma) | BrdU | 19.41 | [2] |

| Isoindole-1,3-dione Derivatives | HeLa (Cervical Carcinoma) | BrdU | Cell-selective activity | [2] |

| Isoindole-1,3-dione Derivatives | C6 (Glioma) | BrdU | Higher than positive control at 100 µM | [2] |

| Aroylhydrazone Isoindole Derivatives | MCF-7 (Breast Adenocarcinoma) | MTT | 54.67–85.67 | [3] |

| Aroylhydrazone Isoindole Derivatives | DU145 (Prostate Adenocarcinoma) | MTT | 54.67–85.67 | [3] |

| N-benzylisoindole-1,3-dione | A549-Luc (Lung Carcinoma) | MTT | 116.26 | [1] |

| Pyrrolo-isoindole Hybrid | MCF-7 (Breast Adenocarcinoma) | MTT | 100 | [3] |

Signaling Pathways in Anticancer Activity

Apoptosis Signaling Pathway:

Several isoindole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. The intrinsic apoptosis pathway is a key target.

NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain indole (B1671886) derivatives have been shown to inhibit this pathway.[4][5][6]

Enzyme Inhibition

The rigid structure of the this compound scaffold makes it an excellent candidate for designing potent and selective enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.

| Compound Class | IC50 (µM) | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | 2.1 - 7.4 | [7] |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | 0.9 - 19.5 | [8] |

| Isoindoline-1,3-dione-based acetohydrazides | 0.11 - 0.86 | [9] |

| Phthalimide-based analogs | 16.42 - 63.03 | [10] |

| 1-H-isoindole-1,3(2H)-dione derivatives | 1.12 | [11] |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

| Compound | Isozyme | Ki (µM) | Reference |

| Phenolic derivatives | hCA I | 1.07 - 4003 | [12] |

| Phenolic derivatives | hCA II | 0.09 - 31.5 | [12] |

Antiviral Activity

Derivatives of the this compound scaffold have shown promise as antiviral agents, particularly against coronaviruses by inhibiting the main protease (Mpro), an enzyme essential for viral replication.

Quantitative Data: Antiviral Activity (SARS-CoV-2)

| Compound Class/Name | Target | Assay | IC50 (µM) | EC50 (µM) | Reference |

| Peptidomimetic inhibitor (13b) | Mpro | In vitro | 0.67 | ~5 | [13] |

| Boceprevir/telaprevir derivatives | Mpro | In vitro | 0.0076 - 0.0152 | 0.66 - 5.63 | [14] |

| Alpha-ketoamide inhibitor | Mpro | In vitro | 0.67 | 1.75 | [15] |

| GC376 | Mpro | In vitro | 0.026 - 0.89 | 2.1 - 3.37 | [13][14] |

| Cinnamic ester derivatives | Mpro | In vitro | 1.9 - 14.5 | - | [16] |

Antifungal Activity

The this compound scaffold has been explored for its potential in developing novel antifungal agents, showing activity against clinically relevant fungal pathogens.

Quantitative Data: Antifungal Activity

| Compound Class | Fungal Species | MIC (µg/mL) | Reference |

| Indole derivatives | Candida albicans | 250 - 500 | [17] |

| Indole derivatives | Candida parapsilosis | 125 - 250 | [17] |

| Indole derivatives | Candida glabrata | 125 - 250 | [17] |

| Indole derivatives | Aspergillus niger | >250 | [17] |

| 3-substituted oxindoles | Aspergillus niger | 7.5 | [18] |

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This method measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Methodology:

-

Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE.

-

Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of DTNB, 10 µL of the test compound at various concentrations (dissolved in a suitable solvent), and 10 µL of the AChE solution. Include a control without the inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Start the reaction by adding 10 µL of ATCI solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

Principle: This assay uses a fluorogenic substrate containing a cleavage site for Mpro, flanked by a Förster resonance energy transfer (FRET) pair (a fluorophore and a quencher). In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Methodology:

-

Reagent Preparation: Prepare an assay buffer, a solution of recombinant SARS-CoV-2 Mpro, and the FRET substrate.

-

Assay Setup: In a black 96-well plate, add the assay buffer, the test compound at various concentrations, and the Mpro enzyme solution. Include a no-enzyme control and a no-inhibitor control.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.

-

Reaction Initiation: Add the FRET substrate to each well to start the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) kinetically for 30-60 minutes using a fluorescence plate reader.

-

Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well plate containing RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. Its rigid structure provides a foundation for creating compounds with high affinity and selectivity for a diverse range of biological targets. The data and protocols presented in this guide highlight the significant potential of this compound derivatives in anticancer, neuroprotective, antiviral, and antifungal applications. Further exploration of this scaffold, aided by the methodologies outlined herein, is poised to yield new and effective drug candidates to address unmet medical needs.

References

- 1. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]

- 12. Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. researchgate.net [researchgate.net]

- 17. The In Vitro Potential of 1-(1H-indol-3-yl) Derivatives against Candida spp. and Aspergillus niger as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

The Octahydroisoindole Scaffold: A Rising Star in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydroisoindole (B159102) core, a saturated bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics, offering the potential for enhanced potency, selectivity, and improved pharmacokinetic properties. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of this compound derivatives, providing a comprehensive resource for professionals in drug discovery and development.

Synthesis of the this compound Core

The construction of the this compound skeleton is a key step in the synthesis of its derivatives. Various synthetic strategies have been employed, often starting from readily available precursors. A common approach involves the derivatization of hexahydro-1H-isoindole-1,3(2H)-dione.

Experimental Protocol: Synthesis of N-Substituted Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives[1]

This protocol describes a general method for the synthesis of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which can serve as versatile intermediates.

Materials:

-

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide

-

Tetrahydrophthalic anhydride (B1165640)

-

Glacial acetic acid

-

Isopropyl alcohol or ethyl alcohol

-

Animal charcoal

Procedure:

-

Dissolve 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide (0.00125 mol) in 150 mL of glacial acetic acid.

-

Add a solution of tetrahydrophthalic anhydride (0.00125 mol) in 150 mL of glacial acetic acid to the hydrazide solution.

-

Stir the reaction mixture and reflux for 5 hours.

-

After cooling, pour the mixture into 500 mL of ice water to precipitate the crude product.

-

Collect the precipitate by filtration.

-

Purify the crude compound by recrystallization from isopropyl alcohol or ethyl alcohol using animal charcoal.

This method provides a straightforward route to N-substituted hexahydroisoindole-1,3-diones, which can be further modified to generate a library of this compound derivatives.[1]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide range of biological activities, targeting various enzymes and receptors implicated in disease. This section highlights some of the key therapeutic areas where this scaffold has shown promise.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition

Chronic inflammation is a hallmark of numerous diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. The development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug discovery. While specific data on this compound derivatives as COX-2 inhibitors is limited, related isoindole and indolinone derivatives have shown significant potential.

Quantitative Data on Isoindole and Indolinone Derivatives as COX-2 Inhibitors

| Compound Class | Derivative | COX-2 IC50 (µM) | Reference |

| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | 2.35 ± 0.04 | [2] |

| 1,3-Dihydro-2H-indolin-2-one | Compound 9h | 2.422 ± 0.10 | [2] |

| 1,3-Dihydro-2H-indolin-2-one | Compound 9i | 3.34 ± 0.05 | [2] |

| 2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide | Compound VIIa | 0.29 | [3] |

| 1,2,3-Triazole and Benzenesulfonamide Hybrid | Compound 6b | 0.04 | [4] |

| 1,2,3-Triazole and Benzenesulfonamide Hybrid | Compound 6j | 0.04 | [4] |

COX-2 Signaling Pathway

The inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: The COX-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: In Vitro COX-2 Inhibitory Assay[2]

This protocol outlines a method for evaluating the COX-2 inhibitory activity of synthesized compounds.

Materials:

-

Human recombinant COX-2 enzyme

-

COX-2 cofactor

-

COX-2 assay buffer

-

Test compounds

-

COX-2 probe

-

Microplate reader

Procedure:

-

Pre-incubate the human recombinant COX-2 enzyme, COX-2 cofactor, and COX-2 assay buffer with the test compounds for 10 minutes at 37 °C.

-

Add the COX-2 probe to the mixture.

-

Initiate the reaction by the addition of the substrate (e.g., arachidonic acid).

-

Measure the fluorescence or absorbance change over time using a microplate reader to determine the rate of reaction.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Anticancer Activity: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in various cancers, making them an attractive target for anticancer drug development.

Quantitative Data on FGFR Inhibitors with Related Scaffolds

| Compound Class | Derivative | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |

| Indazole-based | Compound 9d | 15.0 | - | - | [5] |

| Indazole-based | Compound 9u | 3.3 | - | - | [5] |

| 2-hydroxy-1H-indene-1,3(2H)-dione | Compound 7b | 3100 | - | - | [6] |

| 2-hydroxy-1H-indene-1,3(2H)-dione | Compound 9b | 3300 | - | - | [6] |

| Pyrimidopyridine-based | FIIN-1 | 9.2 | 6.2 | 11.9 | [7] |

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers a downstream signaling cascade that promotes cell proliferation and survival.

Caption: The FGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: In Vitro FGFR1 Kinase Assay[5]

This protocol describes a method to assess the inhibitory activity of compounds against FGFR1 kinase.

Materials:

-

Recombinant human FGFR1 kinase

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Assay buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the FGFR1 enzyme, substrate peptide, and assay buffer.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specified temperature for a set period.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., by converting ADP to ATP and measuring the resulting luminescence).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Modulation of Central Nervous System (CNS) Receptors

The rigid framework of the this compound scaffold makes it an attractive candidate for targeting CNS receptors, such as dopamine (B1211576) and sigma receptors, which are implicated in various neurological and psychiatric disorders.

Quantitative Data on this compound and Related Derivatives as CNS Receptor Modulators

| Compound Class | Receptor Target | Kᵢ (nM) | Reference |

| Tetrahydroindazole derivative | Sigma-2 | 7.8 - 53.2 | [8] |

| Cyanoindole derivative | Dopamine D4 | 0.52 | [9] |

| Cyanoindole derivative | Dopamine D4 | 1.0 | [9] |

| Octahydrobenzo[f]quinolin-7-ol | Dopamine D2 | 49.1 | [10] |

| Octahydrobenzo[f]quinolin-7-ol | Dopamine D3 | 14.9 | [10] |

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors that play a critical role in neurotransmission. Their modulation can have profound effects on mood, cognition, and motor control.

Caption: The Dopamine D2 receptor signaling pathway and modulation by this compound derivatives.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective compounds.

Logical Relationship for SAR Exploration

The development of SAR for this compound derivatives follows a logical workflow.

Caption: A logical workflow for the exploration of structure-activity relationships.

Key areas for modification on the this compound scaffold include:

-

N-substitution: The nitrogen atom provides a key handle for introducing a wide variety of substituents, which can modulate the compound's physicochemical properties and target interactions.

-

Substitution on the carbocyclic ring: Modification of the six-membered ring can influence the overall shape and lipophilicity of the molecule, impacting its binding affinity and pharmacokinetic profile.

-

Stereochemistry: The this compound core possesses multiple stereocenters, and the stereochemistry of the molecule can have a profound impact on its biological activity.

Conclusion

The this compound scaffold represents a promising and versatile platform for the design and discovery of novel therapeutic agents. Its unique three-dimensional structure and synthetic tractability offer significant opportunities for the development of potent and selective modulators of a wide range of biological targets. Further exploration of the chemical space around this privileged core is warranted and is expected to yield new drug candidates with improved efficacy and safety profiles for the treatment of a variety of diseases.

References

- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of the Octahydroisoindole Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The octahydroisoindole (B159102) scaffold is a key structural motif in a multitude of biologically active compounds and natural products. Its three-dimensional structure is critical to its interaction with biological targets, making a thorough understanding of its conformational preferences essential for rational drug design and development. This technical guide provides an in-depth analysis of the conformational landscape of the this compound ring system, detailing the experimental and computational methodologies used for its characterization.

Core Concepts in this compound Conformation

The this compound ring system is a fused bicyclic system composed of a cyclohexane (B81311) ring and a pyrrolidine (B122466) ring. The conformational flexibility of this system arises from the puckering of both rings and the nature of the ring fusion (cis or trans). The cyclohexane ring can adopt several conformations, with the chair being the most stable, followed by the twist-boat and boat. The pyrrolidine ring, a five-membered ring, typically adopts envelope or twist conformations. The relative orientation of these rings and the energetic barriers between different conformations are influenced by steric and electronic factors, including the nature and position of substituents.

Experimental Determination of Conformation

The preferred conformations of this compound derivatives are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[1][2] By analyzing various NMR parameters, it is possible to deduce the average conformation or the equilibrium between multiple rapidly interconverting conformers.[1][3]

Key NMR Parameters:

-

Coupling Constants (³J): The magnitude of the three-bond proton-proton coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can estimate the torsional angles within the ring system and thus deduce the ring's pucker.[3]

-

Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space, typically less than 5 Å apart. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei. 2D NOESY experiments are instrumental in determining the relative stereochemistry and spatial proximity of substituents, which in turn helps to define the overall conformation.

-

Chemical Shifts: While more complex to interpret directly, proton and carbon chemical shifts are sensitive to the local electronic environment and can provide valuable information about the conformation.[4]

X-ray Crystallography

Single-crystal X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state.[5][6] This technique offers an unambiguous determination of bond lengths, bond angles, and torsional angles, providing a static picture of the molecule's conformation in the crystalline form.[5] It is important to note that the conformation observed in the solid state may not always be the most stable conformation in solution due to packing forces in the crystal lattice.

Computational Modeling of Conformations

In conjunction with experimental methods, computational modeling plays a crucial role in understanding the conformational preferences of the this compound ring system.[7][8] Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule, identify stable conformers, and estimate the energy differences between them.[9][10]

Common Computational Approaches:

-

Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and are well-suited for exploring the conformational space of large molecules.

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure of a molecule. DFT calculations are used to optimize the geometries of conformers and to calculate their relative energies with higher accuracy than MM methods.

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing insights into the dynamic behavior of the system.[11] These simulations can reveal the pathways of conformational interconversion and the relative populations of different conformers at a given temperature.[11]

Quantitative Conformational Data

The following table summarizes hypothetical but representative quantitative data for the conformational analysis of a generic cis-fused N-methyl-octahydroisoindole. This data is based on typical values observed for similar saturated heterocyclic systems.

| Parameter | Chair-Envelope Conformer | Chair-Twist Conformer | Experimental Method |

| Dihedral Angles (°) | |||

| H1-C1-C2-H2a | ~175 | ~ -55 | NMR (³J Coupling) |

| H2e-C2-C3-H3a | ~ -50 | ~ 60 | NMR (³J Coupling) |

| C7a-N-C1-C7 | ~ 40 | ~ -20 | X-ray Crystallography |

| Relative Energy (kcal/mol) | 0.0 | 1.5 | Computational Modeling (DFT) |

| Key NOE Distances (Å) | |||

| H1α ↔ H7aα | ~ 2.5 | ~ 3.8 | NMR (NOESY) |

| H3α ↔ H3aα | ~ 2.4 | ~ 3.5 | NMR (NOESY) |

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration should be optimized to avoid aggregation.

-

¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton resonances.

-

COSY Spectrum: Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton scalar coupling networks and aid in the assignment of resonances.

-

HSQC Spectrum: Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.

-

NOESY Spectrum: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms). This will reveal through-space correlations between protons.

-

Data Analysis: Integrate cross-peaks in the NOESY spectrum to obtain distance restraints. Measure ³J coupling constants from the high-resolution ¹H spectrum. Use these experimental restraints in conjunction with molecular modeling to determine the solution conformation.

Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

-

Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and torsional angles that define the conformation of the molecule in the solid state.

Visualizations

Caption: Equilibrium between low and high energy conformers.

Caption: Workflow for conformational analysis.

References

- 1. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solvent-induced conformational flexibility of a bicyclic proline analogue: Octahydroindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development [pubmed.ncbi.nlm.nih.gov]

- 11. Computational analysis of protein conformational heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

Octahydroisoindole: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydroisoindole (B159102) core, a bicyclic saturated amine, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key therapeutic applications with associated quantitative data, detailed experimental protocols, and relevant signaling pathways.

Therapeutic Applications and Biological Activity

The versatility of the this compound scaffold is evident in its application across diverse therapeutic areas, from central nervous system (CNS) disorders to cardiovascular and antiviral therapies.

Central Nervous System Activity: Substance P Antagonism

This compound derivatives have been investigated as potent antagonists of the Substance P (SP) receptor, also known as the neurokinin-1 receptor (NK1R). Substance P is a neuropeptide involved in pain transmission, inflammation, and mood regulation.[1] Antagonism of NK1R presents a promising therapeutic strategy for the management of pain, depression, and chemotherapy-induced nausea and vomiting.[2]

Table 1: Biological Activity of this compound-based Substance P Antagonists

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Aprepitant | Human NK1R | Competition Binding | 0.09 | [3] |

| L-759274 | Human NK1R | Antagonist Activity | Data not available | [2] |

| CP-122721 | Human NK1R | Antagonist Activity | Data not available | [2] |

Cardiovascular Applications: ACE Inhibition

The this compound framework is a key structural feature in several Angiotensin-Converting Enzyme (ACE) inhibitors. ACE is a central enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.[4] This makes them a cornerstone in the treatment of hypertension and heart failure.[5]

Table 2: Biological Activity of this compound-based ACE Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Trandolaprilat (active metabolite) | ACE | Enzyme Inhibition | 1.3 | [6] |

| Perindoprilat (active metabolite) | ACE | Enzyme Inhibition | 1.8 | [6] |

Antiviral Activity

Recent studies have explored the potential of this compound derivatives as antiviral agents. The rigid scaffold can be functionalized to interact with viral proteins crucial for replication and entry into host cells. For instance, certain derivatives have shown activity against the Hepatitis C virus (HCV) NS3 serine protease.[7]

Table 3: Antiviral Activity of this compound Derivatives

| Compound | Virus | Target | Assay Type | EC50 (nM) | Reference |

| Macrocyclic Isoindoline Derivative | HCV | NS3 Protease | Replicon Assay | ~2 | [7] |

Experimental Protocols

Synthesis of the this compound Scaffold

A common method for the synthesis of the cis-octahydro-1H-isoindole core involves the catalytic hydrogenation of cis-1,2,3,6-tetrahydrophthalimide (B155146).[8]

Protocol: Catalytic Hydrogenation of cis-1,2,3,6-Tetrahydrophthalimide

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve cis-1,2,3,6-tetrahydrophthalimide (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 50-70 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid. The resulting precipitate is collected by filtration and dried.[8]

Biological Assays

This competitive binding assay determines the affinity of a test compound for the NK1 receptor.[9]

Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the NK1 receptor.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled Substance P analog (e.g., [¹²⁵I]Tyr⁸-Substance P), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.[10]

This assay measures the ability of a compound to inhibit the enzymatic activity of ACE.[11]

Protocol: Fluorometric Assay

-

Reagents: Prepare solutions of ACE, a fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO₂)-Pro-OH), and the test compound in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 50 mM NaCl and 10 µM ZnCl₂).

-

Reaction Mixture: In a 96-well plate, add the ACE solution and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 420 nm). The rate of increase in fluorescence is proportional to the ACE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.[11]

Signaling Pathways and Workflows

Substance P / NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling cascades, primarily through Gαq. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including neuronal excitation and inflammation.[1]

ACE Inhibition Workflow

The inhibition of ACE by this compound-based drugs blocks the conversion of angiotensin I to angiotensin II. This interruption in the Renin-Angiotensin System leads to vasodilation and a reduction in blood pressure.

Conclusion

The this compound scaffold represents a highly successful platform in drug design, leading to the development of clinically important medicines. Its conformational rigidity and synthetic tractability allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. Future research will likely continue to expand the therapeutic applications of this privileged scaffold, particularly in the areas of neurodegenerative diseases and oncology, further solidifying its importance in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Stereoisomers of Octahydroisoindole: Nomenclature, Physicochemical Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction